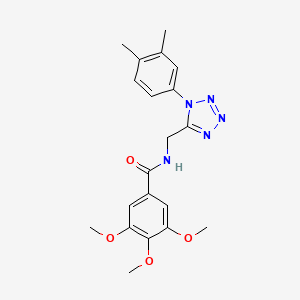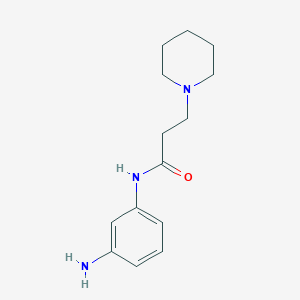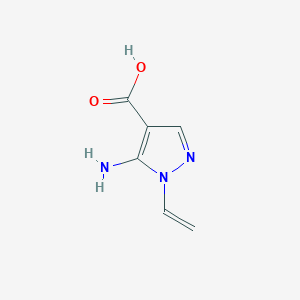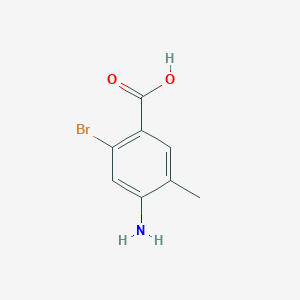
N-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)-3,4,5-trimethoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “N-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)-3,4,5-trimethoxybenzamide” is a complex organic molecule. It contains a benzamide moiety, which is a common functional group in pharmaceuticals and other biologically active compounds . It also contains a tetrazole ring, which is a heterocyclic compound consisting of a 5-membered aromatic ring with four nitrogen atoms .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple functional groups. The benzamide moiety would contribute to the planarity of the molecule, while the tetrazole ring could potentially introduce some steric hindrance .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the benzamide and tetrazole moieties. The amide group in the benzamide moiety could potentially undergo hydrolysis under acidic or basic conditions . The tetrazole ring could potentially participate in cycloaddition reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. The presence of the benzamide and tetrazole moieties could potentially influence its solubility, melting point, and other physical properties .Scientific Research Applications
Synthesis and Characterization
- Research on similar compounds has led to the development of dimethylphenyl imidazole dicarboxylate-based lanthanide(III)-organic frameworks, which exhibit selective sensitivity to benzaldehyde-based derivatives. These complexes have potential as fluorescence sensors due to their characteristic emission bands, highlighting a methodological approach that might be applied to N-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)-3,4,5-trimethoxybenzamide for sensing applications (Shi et al., 2015).
Potential Agricultural Applications
- In the realm of agriculture, studies on carbendazim and tebuconazole, which are structurally different but share a focus on controlling fungal diseases, suggest that polymeric and solid lipid nanoparticles can be utilized to enhance the efficacy and reduce the environmental impact of fungicides. This indicates a pathway for using N-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)-3,4,5-trimethoxybenzamide in agricultural applications, possibly as a carrier system for fungicides or other agricultural chemicals (Campos et al., 2015).
Material Science Applications
- The synthesis and characterization of novel polyimides, which include the formation of compounds through polymerization reactions, have shown that these materials possess high solubility and thermal stability. This research provides insights into the potential use of N-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)-3,4,5-trimethoxybenzamide in the development of new polymeric materials with desirable properties for various industrial applications (Butt et al., 2005).
Chemical Synthesis and Drug Discovery
- Research on the synthesis and structural analysis of compounds similar to N-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)-3,4,5-trimethoxybenzamide has contributed to the field of drug discovery. For instance, the synthesis of N-[(dimethylamino)methylidene]-4-[1-(4-nitrophenyl)-1H-tetrazol-5-yl]benzenesulfonamide and its analysis via X-ray crystallography have facilitated understanding of the interactions within the active site of cyclooxygenase-2 enzyme. This kind of research can lead to the development of novel inhibitors for therapeutic purposes, indicating a similar potential for N-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)-3,4,5-trimethoxybenzamide in medicinal chemistry (Al-Hourani et al., 2016).
Future Directions
properties
IUPAC Name |
N-[[1-(3,4-dimethylphenyl)tetrazol-5-yl]methyl]-3,4,5-trimethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N5O4/c1-12-6-7-15(8-13(12)2)25-18(22-23-24-25)11-21-20(26)14-9-16(27-3)19(29-5)17(10-14)28-4/h6-10H,11H2,1-5H3,(H,21,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEOPQBPZOYXOGB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=NN=N2)CNC(=O)C3=CC(=C(C(=C3)OC)OC)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)-3,4,5-trimethoxybenzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B2683214.png)

![N-[3,5-bis(trifluoromethyl)phenyl]-3-chloro-2,2-dimethylpropanamide](/img/structure/B2683217.png)
![1-{Thieno[2,3-c]pyridin-2-yl}ethan-1-one](/img/structure/B2683218.png)
![2,4,6-trimethyl-3-[methyl(methylsulfonyl)amino]-N-(pyridin-3-ylmethyl)benzenesulfonamide](/img/structure/B2683219.png)

![2-[Acetyl-[(2-chloro-6-fluorophenyl)methyl]amino]propanoic acid](/img/structure/B2683221.png)

![2-Cyclopropyl-1-[1-(4-methoxypyrimidin-2-yl)azetidin-3-yl]benzimidazole](/img/structure/B2683226.png)




